molecular formula C14H16N2 B6308361 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile CAS No. 1798404-85-9

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile

Cat. No. B6308361
CAS RN: 1798404-85-9
M. Wt: 212.29 g/mol
InChI Key: WWXSLIJOKCYCQD-JOKBTEAVSA-N
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Description

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile, commonly referred to as 5-(4-DAP), is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid, soluble in organic solvents and largely used as a precursor for the synthesis of biologically active compounds. 5-(4-DAP) has been widely studied for its potential applications in the synthesis of biologically active compounds and for its mechanism of action.

Scientific Research Applications

5-(4-DAP) has been widely studied for its potential applications in the synthesis of biologically active compounds. It has been used as a starting material for the synthesis of various compounds such as 5-fluorouracil, 5-fluorocytosine, and 5-aminolevulinic acid. It has also been used in the synthesis of various pharmaceuticals and for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-DAP) is still not fully understood. However, it is believed that the reaction of the nitrile group with the amine group of 4-dimethylaminophenylacetonitrile forms a nitrile–amine complex. This complex then undergoes a nucleophilic addition reaction with the 3-methylpenta-2,4-dienenitrile, resulting in the formation of 5-(4-DAP).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-DAP) are not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have some anti-inflammatory and anti-oxidant properties. Additionally, it has been reported to have some anti-tumor and anti-viral effects.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(4-DAP) is its availability and ease of synthesis. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, the reaction of the nitrile group with the amine group of 4-dimethylaminophenylacetonitrile requires a base catalyst such as sodium hydroxide, which can be hazardous if not handled properly. Additionally, the reaction requires an inert atmosphere, such as nitrogen or argon, which can be difficult to achieve in some laboratory settings.

Future Directions

There are many potential future directions for the study of 5-(4-DAP). One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of biologically active compounds and pharmaceuticals. Finally, further research could be conducted on its advantages and limitations for lab experiments, in order to make it more accessible and safe to use.

Synthesis Methods

5-(4-DAP) can be synthesized from the reaction of 4-dimethylaminophenylacetonitrile and 3-methylpenta-2,4-dienenitrile in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 110-120°C. This reaction yields 5-(4-DAP) in a yield of approximately 95%.

properties

IUPAC Name

(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(10-11-15)4-5-13-6-8-14(9-7-13)16(2)3/h4-10H,1-3H3/b5-4+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXSLIJOKCYCQD-JOKBTEAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/C=C/C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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